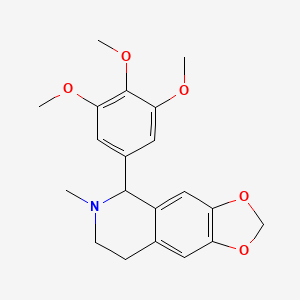
2-Methyl-6,7-methylenedioxy-1,2,3,4-tetrahydro-1-(3,4,5-trimethoxyphenyl)isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-6,7-methylenedioxy-1,2,3,4-tetrahydro-1-(3,4,5-trimethoxyphenyl)isoquinoline is a complex organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by its unique structure, which includes a methylenedioxy group and multiple methoxy groups attached to a tetrahydroisoquinoline core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6,7-methylenedioxy-1,2,3,4-tetrahydro-1-(3,4,5-trimethoxyphenyl)isoquinoline typically involves multiple steps, starting from readily available precursors. One common method involves the Pictet-Spengler reaction, where a phenylethylamine derivative reacts with an aldehyde in the presence of an acid catalyst to form the tetrahydroisoquinoline core . The methylenedioxy and methoxy groups are introduced through subsequent functionalization reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes used in laboratory settings. These methods focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to achieve these goals .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6,7-methylenedioxy-1,2,3,4-tetrahydro-1-(3,4,5-trimethoxyphenyl)isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
2-Methyl-6,7-methylenedioxy-1,2,3,4-tetrahydro-1-(3,4,5-trimethoxyphenyl)isoquinoline has several scientific research applications:
Mechanism of Action
The mechanism by which 2-Methyl-6,7-methylenedioxy-1,2,3,4-tetrahydro-1-(3,4,5-trimethoxyphenyl)isoquinoline exerts its effects involves interactions with various molecular targets and pathways. These may include binding to specific receptors, inhibiting or activating enzymes, and modulating signal transduction pathways . Detailed studies are required to fully elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
3,4-Methylenedioxyamphetamine (MDA): Shares the methylenedioxy group but has different pharmacological properties.
N-Methyl-3,4-methylenedioxyamphetamine (MDMA): Similar structure but different biological activity.
Uniqueness
2-Methyl-6,7-methylenedioxy-1,2,3,4-tetrahydro-1-(3,4,5-trimethoxyphenyl)isoquinoline is unique due to its combination of methylenedioxy and multiple methoxy groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
63979-53-3 |
|---|---|
Molecular Formula |
C20H23NO5 |
Molecular Weight |
357.4 g/mol |
IUPAC Name |
6-methyl-5-(3,4,5-trimethoxyphenyl)-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinoline |
InChI |
InChI=1S/C20H23NO5/c1-21-6-5-12-7-15-16(26-11-25-15)10-14(12)19(21)13-8-17(22-2)20(24-4)18(9-13)23-3/h7-10,19H,5-6,11H2,1-4H3 |
InChI Key |
YNNAIAGUISNRCA-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=CC3=C(C=C2C1C4=CC(=C(C(=C4)OC)OC)OC)OCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















